Beta-Endorphin Human Fragment 1-27 is a peptide derived from the larger beta-endorphin molecule, which is a naturally occurring opioid peptide in the human body. This fragment consists of the first 27 amino acids of the beta-endorphin sequence and plays a significant role in modulating pain, stress, and immune responses. Beta-endorphins are primarily produced in the pituitary gland and the central nervous system, acting as neurotransmitters to bind to opioid receptors, thus influencing various physiological processes.
Beta-endorphin is synthesized in the body from a precursor protein known as proopiomelanocortin. The cleavage of this precursor leads to the formation of several bioactive peptides, including beta-endorphin. Fragment 1-27 can be synthesized through solid-phase peptide synthesis techniques or recombinant DNA technology, allowing for its study in various scientific applications.
Beta-Endorphin Human Fragment 1-27 belongs to the class of neuropeptides and is categorized under endogenous opioids. It is classified based on its structure and function as an opioid peptide, which interacts with opioid receptors in the brain to exert analgesic (pain-relieving) effects.
The synthesis of Beta-Endorphin Human Fragment 1-27 can be achieved through several methods:
In SPPS, protecting groups are essential to prevent unwanted reactions during synthesis. Commonly used protecting groups include:
The synthesis typically requires high-purity reagents and solvents to ensure that the final product is free from contaminants.
The molecular formula for Beta-Endorphin Human Fragment 1-27 is , with a molecular weight of approximately 2795 Da. Its structure includes multiple functional groups that facilitate interactions with opioid receptors.
Beta-Endorphin Human Fragment 1-27 participates in several biochemical reactions:
The binding affinity of Beta-Endorphin Human Fragment 1-27 for opioid receptors can be quantitatively assessed using radiolabeled ligand binding assays. The kinetics of degradation can also be studied using high-performance liquid chromatography.
The mechanism of action of Beta-Endorphin Human Fragment 1-27 involves:
Studies have shown that fragments like Beta-Endorphin Human Fragment 1-27 exhibit varying degrees of agonistic activity at different opioid receptors, influencing their therapeutic potential.
Beta-Endorphin Human Fragment 1-27 has significant scientific uses:
Beta-Endorphin-(1-27) (Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr) represents a naturally occurring N-terminal fragment of full-length beta-endorphin (1-31) with distinct biological properties. The N-terminal tetrapeptide (Tyr¹-Gly-Gly-Phe⁴) is the conserved opioid motif essential for mu-opioid receptor (MOR) engagement. This domain is structurally intact in beta-endorphin-(1-27), allowing partial agonist or antagonist activity at opioid receptors depending on physiological context [9] [10].
The C-terminal region (Lys²⁴-Asn-Ala-Tyr²⁷) is critically important for non-opioid functions, particularly immunomodulation. Removal of the terminal tetrapeptide (e.g., in fragment 1-23) abolishes chemotactic activity toward human monocytes, while preservation of both N- and C-termini (as in 1-27) maintains this function. Notably, C-terminal-mediated effects are naloxone-insensitive, confirming non-opioid receptor mechanisms [1] [5].
Table 1: Functional Domains of Beta-Endorphin-(1-27)
Structural Domain | Residue Span | Functional Significance | Receptor Interaction |
---|---|---|---|
N-terminal opioid motif | 1-4 (YGGF) | Opioid receptor recognition | Mu-opioid receptor (MOR) agonist/antagonist |
Mid-region | 5-23 | Structural stability & solubility | Minimal direct receptor binding |
C-terminal immunogenic domain | 24-27 (KNAY) | Monocyte chemotaxis | Non-opioid receptor binding |
Beta-endorphin-(1-27) exhibits antagonistic properties toward full-length beta-endorphin (1-31). When co-administered intracerebroventricularly in mice, it diminishes the analgesic effects of beta-endorphin-(1-31) by ~70%, indicating competitive inhibition at opioid receptors. This antagonism stems from its high binding affinity (30% relative to beta-endorphin-(1-31)) but reduced intrinsic efficacy [2] [10].
Beta-endorphin-(1-27) is generated in vivo through tissue-specific proteolytic processing of the precursor pro-opiomelanocortin (POMC). In human hypothalamus, beta-endorphin-(1-31) constitutes 58.4% ± 5.4% of total beta-endorphin immunoreactivity, with beta-endorphin-(1-27) representing a significant derivative at 13.4% ± 1.2% [3]. The pituitary neurointermediate lobe exhibits more extensive processing:
Table 2: Distribution and Modifications of Beta-Endorphin Fragments in Human Tissues
Fragment | Hypothalamus (%) | Anterior Pituitary | Neurointermediate Lobe | Primary Modification Enzymes |
---|---|---|---|---|
Beta-endorphin(1-31) | 58.4 ± 5.4 | Dominant form (~90%) | Minor component | Prohormone convertase 1/2 |
Beta-endorphin(1-27) | 13.4 ± 1.2 | Minimal | Major metabolite (~70% released) | Carboxypeptidase E |
Beta-endorphin(1-26) | 13.1 ± 1.6 | Absent | Secondary metabolite | Carboxypeptidase E |
N-acetyl derivatives | ~5% each | Rare | Predominant stored forms | N-acetyltransferase |
Dopaminergic regulation profoundly impacts this processing. Chronic D2 receptor antagonism (e.g., haloperidol treatment) increases N-acetyl-beta-endorphin-(1-27) by 300% in rat neurointermediate lobe, while D2 agonists like bromocriptine deplete it. This demonstrates neuroendocrine control over fragment abundance and function [7].
Chemical synthesis of beta-endorphin-(1-27) and its analogues employs two primary strategies:
Table 3: Synthetic Approaches and Receptor Binding of Beta-Endorphin-(1-27) Analogues
Analogue | Synthetic Method | Modification | Relative Binding Affinity (%) | Functional Property |
---|---|---|---|---|
Beta-endorphin(1-27) | SPPS/Segment condensation | Native sequence | 30 | MOR antagonist |
[Ac-Tyr¹]-beta-endorphin(1-27) | SPPS | N-terminal acetylation | 0.04 | Loss of opioid activity |
[Gln⁸]-beta-endorphin(1-27) | SPPS | Glu⁸→Gln substitution | 90 | Enhanced stability |
[Leu⁸]-beta-endorphin(1-27) | Segment condensation | Glu⁸→Leu substitution | 18 (vs native 1-27) | Altered charge properties |
Critical synthetic challenges include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7